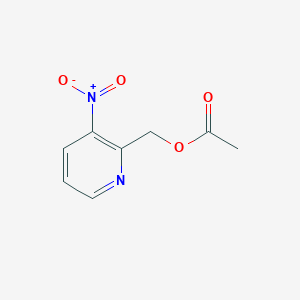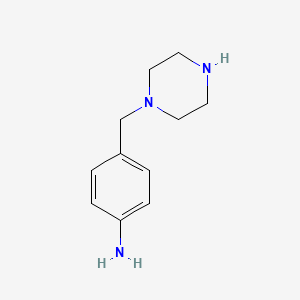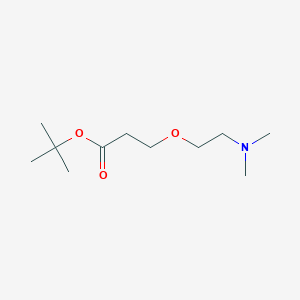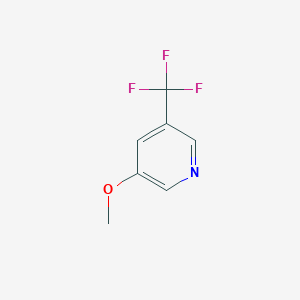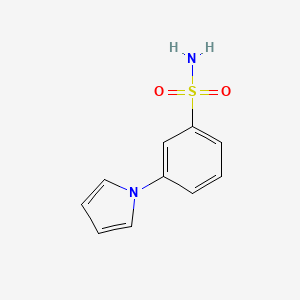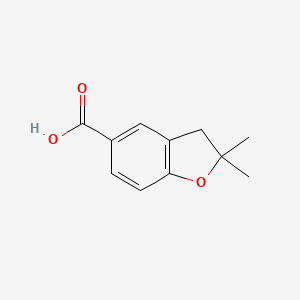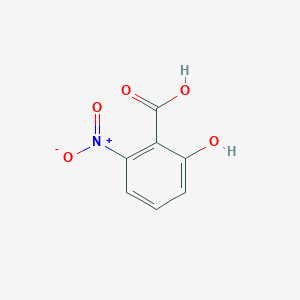
Ethyl 2-Anilinocyclopentanecarboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Application in Synthetic Chemistry
Specific Scientific Field
The specific scientific field of application for Ethyl 2-Anilinocyclopentanecarboxylate is Synthetic Chemistry .
2. Comprehensive and Detailed Summary of the Application Ethyl 2-Anilinocyclopentanecarboxylate is used in the synthesis of coumarin-3-carboxylate ester . This compound is a product of the condensation of ethyl cyanoacetate and salicylaldehyde .
3. Detailed Description of the Methods of Application or Experimental Procedures The condensation of ethyl cyanoacetate and salicylaldehyde is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
4. Thorough Summary of the Results or Outcomes Obtained The experimental results indicated that the condensation is accomplished through a cascade process . Also, an efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
Application in Enantioselective Organocatalysis
Specific Scientific Field
The specific scientific field of application for Ethyl 2-Anilinocyclopentanecarboxylate is Enantioselective Organocatalysis .
2. Comprehensive and Detailed Summary of the Application Ethyl 2-Anilinocyclopentanecarboxylate is used in the asymmetric α-addition of relatively non-polar hydrocarbon substrates, such as allyl and aryl groups, to aldehydes and ketones . This process is a largely unsolved problem in organic synthesis, despite the wide potential utility of direct routes to such products .
3. Detailed Description of the Methods of Application or Experimental Procedures The concept of singly occupied molecular orbital (SOMO) activation is demonstrated with a highly selective α-allylation of aldehydes . Preliminary results for enantioselective heteroarylations and cyclization/halogenation cascades are also presented .
4. Thorough Summary of the Results or Outcomes Obtained The experimental results indicated that the concept of SOMO activation with a highly selective α-allylation of aldehydes is successful . Also, preliminary results for enantioselective heteroarylations and cyclization/halogenation cascades are promising .
Application in Self-Curable Polymers
Specific Scientific Field
The specific scientific field of application for Ethyl 2-Anilinocyclopentanecarboxylate is Polymer Chemistry .
2. Comprehensive and Detailed Summary of the Application Ethyl 2-Anilinocyclopentanecarboxylate is used in the reaction of activated esters with epoxides for self-curable, highly cross-linked polymers .
3. Detailed Description of the Methods of Application or Experimental Procedures The reaction of activated esters with epoxides is accomplished in the presence of 0.5 wt% 4-dimethylaminopyridine . A model compound, 2-methoxy-4-(oxiran-2-ylmethyl)phenyl acetate, was prepared to understand the self-curing mechanism .
4. Thorough Summary of the Results or Outcomes Obtained DSC, IR, and solubility analyses have demonstrated that both the ester and the model compound exhibit a self-curing characteristic .
Propiedades
IUPAC Name |
ethyl 2-anilinocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)12-9-6-10-13(12)15-11-7-4-3-5-8-11/h3-5,7-8,12-13,15H,2,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPNXJMZTWTKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-Anilinocyclopentanecarboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

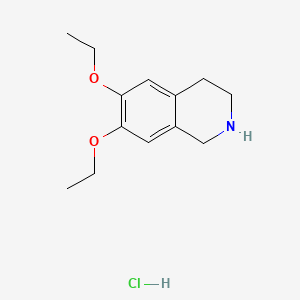
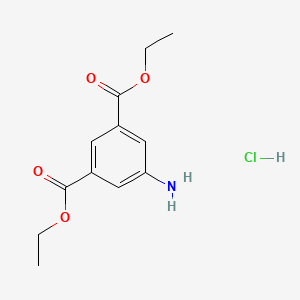
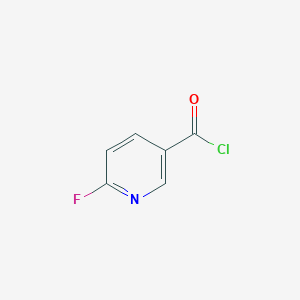

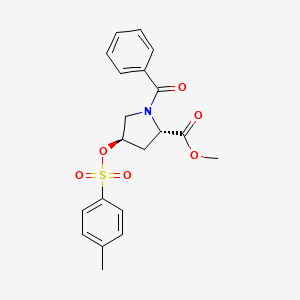
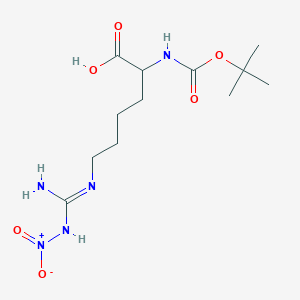
![Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316650.png)
